1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone, commonly known as Boc-Pip-Cp-Ke, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme protein kinase B (PKB), which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
Wirkmechanismus
Boc-Pip-Cp-Ke inhibits 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone by binding to its active site, preventing the enzyme from phosphorylating its substrates. This leads to a decrease in the activity of downstream signaling pathways that are involved in cell survival and proliferation. The inhibition of 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone by Boc-Pip-Cp-Ke also leads to the activation of the pro-apoptotic protein Bax, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Boc-Pip-Cp-Ke has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway is initiated by the activation of Bax, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspases, which are responsible for the cleavage of various cellular proteins and ultimately lead to cell death. In addition to its pro-apoptotic effects, Boc-Pip-Cp-Ke has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Boc-Pip-Cp-Ke is its high potency and selectivity for 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone. This makes it a valuable tool for studying the role of 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone in various cellular processes. However, one limitation of Boc-Pip-Cp-Ke is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on Boc-Pip-Cp-Ke. One area of interest is the development of more potent and selective inhibitors of 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone, which could have improved therapeutic efficacy. Another area of interest is the investigation of the potential use of Boc-Pip-Cp-Ke in combination with other anticancer agents, which could lead to synergistic effects. Additionally, the role of 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone in other diseases such as diabetes and neurodegenerative disorders could be further explored using Boc-Pip-Cp-Ke as a tool.
Synthesemethoden
The synthesis of Boc-Pip-Cp-Ke involves a multi-step process that starts with the reaction of 4-bromobenzoyl chloride with piperazine to form 4-(piperazin-1-yl)benzoyl chloride. This intermediate is then reacted with cyclopentadiene to form 1-(4-benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Boc-Pip-Cp-Ke has been extensively studied for its potential use as an anticancer agent. 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone is overexpressed in many types of cancer, and its inhibition by Boc-Pip-Cp-Ke has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anticancer activity, Boc-Pip-Cp-Ke has also been investigated for its potential use in the treatment of other diseases such as diabetes, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(14-15-6-4-5-7-15)19-10-12-20(13-11-19)18(22)16-8-2-1-3-9-16/h1-4,6,8-9,15H,5,7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQIRRMDQOAZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.